![molecular formula C9H9Cl2NS2 B12553407 Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester CAS No. 193463-79-5](/img/structure/B12553407.png)
Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester is an organic compound with significant applications in various fields. This compound is characterized by the presence of a carbamodithioic acid group attached to a 2,4-dichlorophenylmethyl group, with a methyl ester functional group. It is known for its unique chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium dimethyldithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, dimethyl-, methyl ester
Comparison
Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester is unique due to the presence of the 2,4-dichlorophenylmethyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds like carbamodithioic acid, diethyl-, methyl ester and carbamodithioic acid, dimethyl-, methyl ester, the 2,4-dichlorophenylmethyl group enhances its potential for specific applications, such as enzyme inhibition and antimicrobial activity.
Properties
CAS No. |
193463-79-5 |
|---|---|
Molecular Formula |
C9H9Cl2NS2 |
Molecular Weight |
266.2 g/mol |
IUPAC Name |
methyl N-[(2,4-dichlorophenyl)methyl]carbamodithioate |
InChI |
InChI=1S/C9H9Cl2NS2/c1-14-9(13)12-5-6-2-3-7(10)4-8(6)11/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
IMBNRQUYKCPNFR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


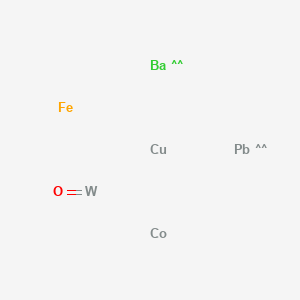
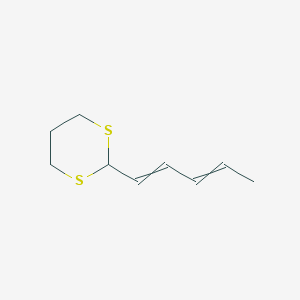
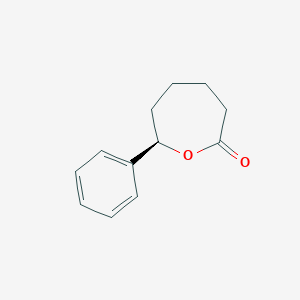
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)
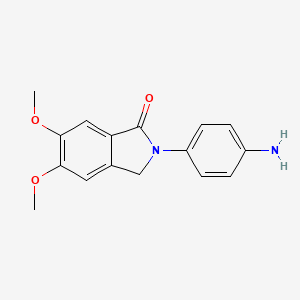
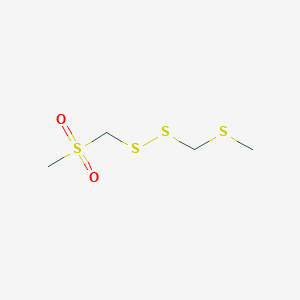
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
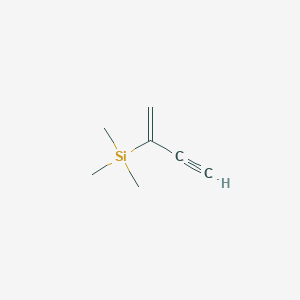
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
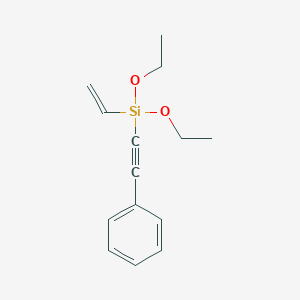
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)


![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
